2-(CYCLOPENTYLSULFANYL)-N-{[1-(4-METHYL-1,2,3-THIADIAZOLE-5-CARBONYL)PIPERIDIN-4-YL]METHYL}ACETAMIDE
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Overview
Description
2-(CYCLOPENTYLSULFANYL)-N-{[1-(4-METHYL-1,2,3-THIADIAZOLE-5-CARBONYL)PIPERIDIN-4-YL]METHYL}ACETAMIDE is a complex organic compound that features a thiadiazole ring, a piperidine moiety, and a cyclopentylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(CYCLOPENTYLSULFANYL)-N-{[1-(4-METHYL-1,2,3-THIADIAZOLE-5-CARBONYL)PIPERIDIN-4-YL]METHYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the thiadiazole ring. The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions . The piperidine moiety is then introduced through a nucleophilic substitution reaction, followed by the attachment of the cyclopentylsulfanyl group via a thiol-ene reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the employment of high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(CYCLOPENTYLSULFANYL)-N-{[1-(4-METHYL-1,2,3-THIADIAZOLE-5-CARBONYL)PIPERIDIN-4-YL]METHYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cyclopentylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiadiazole ring can be reduced to form alcohols.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted piperidines .
Scientific Research Applications
2-(CYCLOPENTYLSULFANYL)-N-{[1-(4-METHYL-1,2,3-THIADIAZOLE-5-CARBONYL)PIPERIDIN-4-YL]METHYL}ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(CYCLOPENTYLSULFANYL)-N-{[1-(4-METHYL-1,2,3-THIADIAZOLE-5-CARBONYL)PIPERIDIN-4-YL]METHYL}ACETAMIDE involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The piperidine moiety can enhance the compound’s binding affinity to its targets, while the cyclopentylsulfanyl group can influence its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Thiadiazole: A simpler thiadiazole compound with similar biological activities.
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: A derivative of the thiadiazole ring with potential antimicrobial properties.
N-(4-Piperidinylmethyl)acetamide: A compound with a similar piperidine moiety.
Uniqueness
2-(CYCLOPENTYLSULFANYL)-N-{[1-(4-METHYL-1,2,3-THIADIAZOLE-5-CARBONYL)PIPERIDIN-4-YL]METHYL}ACETAMIDE is unique due to the combination of its structural features, which confer specific biological activities and pharmacokinetic properties that are not observed in simpler compounds .
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2S2/c1-12-16(25-20-19-12)17(23)21-8-6-13(7-9-21)10-18-15(22)11-24-14-4-2-3-5-14/h13-14H,2-11H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRZHUCQMZQNEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)CSC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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